molecular formula C19H17N5O B13755463 7-Benzyl-6-benzyloxy-7h-purin-2-ylamine

7-Benzyl-6-benzyloxy-7h-purin-2-ylamine

Cat. No.: B13755463
M. Wt: 331.4 g/mol
InChI Key: ZNVQFYXIYWGAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzyl-6-benzyloxy-7h-purin-2-ylamine is a purine derivative of significant interest in biochemical and oncology research. This compound is structurally related to O6-Benzylguanine (O6-BG, CAS 19916-73-5), a potent and well-characterized inhibitor of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) . The resistance of tumor cells to alkylating anticancer agents like Temozolomide, Carmustine (BCNU), and Lomustine (CCNU) is primarily determined by cellular MGMT levels . This enzyme repairs cytotoxic DNA lesions by irreversibly transferring the alkyl group from the O6-position of guanine to its own active site, thereby inactivating itself . As a research tool, this compound and its analogs serve as substrate analogs that bind to MGMT, depleting its activity and sensitizing resistant tumor cells to the cytotoxic effects of alkylating drugs . This mechanism is critical for investigators developing strategies to overcome chemoresistance in cancers such as glioblastoma and colorectal cancer. Researchers utilize this compound to probe MGMT activity in tumor models and to evaluate the potential of MGMT depletion as a therapeutic approach. The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Safety and Handling: This product is for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

7-benzyl-6-phenylmethoxypurin-2-amine

InChI

InChI=1S/C19H17N5O/c20-19-22-17-16(18(23-19)25-12-15-9-5-2-6-10-15)24(13-21-17)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H2,20,22,23)

InChI Key

ZNVQFYXIYWGAJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)N)OCC4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 7 Benzyl 6 Benzyloxy 7h Purin 2 Ylamine

Retrosynthetic Analysis of the 7-Benzyl-6-benzyloxy-7H-purin-2-ylamine Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals a strategic approach to its synthesis. The primary disconnections are made at the C6-O and N7-C bonds. This suggests a convergent synthesis where the purine (B94841) core is first assembled, followed by the sequential or concurrent introduction of the benzyloxy and benzyl (B1604629) groups.

The key precursor identified through this analysis is 2-amino-6-chloropurine (B14584). This intermediate is advantageous as the chloro group at the C6 position is a good leaving group, facilitating nucleophilic substitution by a benzyloxy moiety. The subsequent step involves the regioselective benzylation at the N7 position of the purine ring.

Retrosynthetic Scheme:

This retrosynthetic pathway provides a logical framework for the synthesis, breaking down a complex molecule into simpler, more readily available starting materials. amazonaws.comresearchgate.net

Synthesis of Key Precursors for Purine Ring Formation

The synthesis of the crucial intermediate, 2-amino-6-chloropurine, can be achieved through various routes. A common method involves the chlorination of guanine (B1146940). Guanine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a phase transfer catalyst like a quaternary ammonium (B1175870) salt to enhance reactivity and yield. researchgate.netgoogle.comgoogle.com Alternative approaches may start from substituted pyrimidine (B1678525) derivatives, which are then cyclized to form the purine ring system. For instance, 2,4,5-triamino-6-hydroxypyrimidine can be reacted with a chlorinating agent and then cyclized to yield 2-amino-6-chloropurine. google.com

The selection of the synthetic route for 2-amino-6-chloropurine often depends on factors such as the availability of starting materials, reaction conditions, and desired yield and purity.

Table 1: Comparison of Synthetic Routes to 2-Amino-6-chloropurine

Starting MaterialKey ReagentsReported YieldReference
GuaninePhosphorus oxychloride, Tetraethylammonium chloride72.1% researchgate.net
GuaninePhosphorus pentasulfide, Methyl iodide, Chlorine gas61% google.com
2,4,5-Triamino-6-hydroxypyrimidineChlorinating agent, Triethyl orthoformate60-70% google.com
2,9-DiacetylguaninePhosphorus oxychloride, Methyltriethylammonium chloride- google.com

Strategies for Regioselective N-Benzylation at the 7-Position of the Purine Nucleus

A significant challenge in the synthesis of this compound is the control of regioselectivity during the N-alkylation of the purine ring. Purines possess multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), leading to potential mixtures of isomers upon alkylation.

Direct benzylation of a 6-substituted 2-aminopurine (B61359) with an electrophilic benzylating agent, such as benzyl bromide or benzyl chloride, is a common strategy. The reaction is typically carried out in the presence of a base to deprotonate the purine ring and enhance its nucleophilicity. The choice of base and solvent can significantly influence the regioselectivity of the reaction.

The alkylation of purines generally yields a mixture of N7 and N9 isomers, with the N9 isomer often being the thermodynamically more stable and major product. ub.edunih.gov Several factors influence the N7/N9 ratio, including the nature of the substituent at the C6 position, the type of alkylating agent, and the reaction conditions. researchgate.netnih.gov

Studies have shown that while direct alkylation often favors the N9 position, specific conditions can be employed to enhance the formation of the N7 isomer. For instance, the use of certain catalysts or protecting group strategies can direct the alkylation to the N7 position. nih.gov Some research indicates that reactions requiring longer times or higher temperatures may lead to a mixture of N7- and N9-alkylpurines, while faster reactions with more reactive alkyl halides can lead exclusively to N9-alkylpurines. ub.edu In the context of adenine (B156593) benzylation, kinetic studies have shown that the formation of the N9-adduct is favored, though the N7- and N3-isomers are also formed in smaller amounts. nih.govresearchgate.net The regioselectivity is influenced by a complex interplay of enthalpy and entropy in the transition state. nih.govresearchgate.net

Table 2: Factors Influencing N7 vs. N9 Alkylation Selectivity

FactorInfluence on SelectivityExplanation
Steric Hindrance Bulky substituents at C6 can favor N7 alkylation by sterically shielding the N9 position.The proximity of a large group at C6 can make the N9 position less accessible to the incoming electrophile.
Electronic Effects Electron-withdrawing groups at C6 can influence the nucleophilicity of the nitrogen atoms.Changes in electron density can alter the relative reactivity of the N7 and N9 positions.
Reaction Conditions Solvent, temperature, and the nature of the base can affect the N7/N9 ratio.These parameters can influence the tautomeric equilibrium of the purine and the nature of the transition state.
Protecting Groups Temporary protection of the N9 position can force alkylation to occur at N7.A common strategy to achieve high regioselectivity for the less favored isomer.

Introduction of the Benzyloxy Moiety at the C6 Position

The introduction of the benzyloxy group at the C6 position is a critical step in the synthesis. This is typically achieved through a nucleophilic aromatic substitution reaction.

The chlorine atom at the C6 position of 2-amino-6-chloropurine is susceptible to nucleophilic attack by alkoxides. cas.cz The reaction of 2-amino-6-chloropurine with sodium benzoxide, generated in situ from benzyl alcohol and a strong base like sodium hydride, leads to the formation of 6-benzyloxy-7H-purin-2-ylamine. cas.cz This reaction is generally efficient and provides the desired C6-substituted purine in good yield. The resulting product can then be subjected to N7-benzylation to complete the synthesis of the target molecule.

This nucleophilic substitution is a well-established method for modifying the C6 position of purines and is widely used in the synthesis of various purine derivatives. nih.gov

Phase Transfer Catalysis Approaches for O-Benzylation

The introduction of the benzyloxy group at the 6-position of the purine ring is a critical step in the synthesis of this compound. Phase Transfer Catalysis (PTC) offers a robust and efficient methodology for this O-benzylation, particularly when starting from a precursor such as 2-amino-6-chloropurine or 2-amino-6-hydroxypurine (guanine). PTC facilitates the reaction between two immiscible phases—typically an aqueous phase containing the nucleophile (e.g., a phenoxide-like anion of the 6-hydroxypurine) and an organic phase containing the alkylating agent (benzyl chloride or benzyl bromide).

The mechanism of PTC in this context involves a phase transfer catalyst, commonly a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEBAC). This catalyst transports the purine anion from the aqueous or solid phase into the organic phase, where it can react with benzyl chloride. The use of a strong base, such as potassium carbonate or sodium hydroxide, in the aqueous phase is essential for the deprotonation of the 6-hydroxyl group (or in situ hydrolysis of a 6-chloro group followed by deprotonation), forming the reactive alkoxide.

Key advantages of using PTC for this O-benzylation include milder reaction conditions, increased reaction rates, and often higher yields compared to traditional homogeneous reactions that might require anhydrous solvents and expensive, strong bases like sodium hydride. acsgcipr.org The choice of solvent, catalyst, base, and temperature are all critical parameters that must be optimized to favor O-alkylation over potential N-alkylation at other sites on the purine ring.

A typical PTC setup for the O-benzylation of a 2-amino-6-substituted purine precursor is outlined in the table below.

ParameterConditionRationale
Starting Material2-amino-6-chloropurineCommercially available and reactive towards nucleophilic substitution.
Alklylating AgentBenzyl chloride or Benzyl bromideSource of the benzyl group for the benzyloxy moiety.
Phase Transfer CatalystTetrabutylammonium bromide (TBAB)Efficiently transports the purine anion into the organic phase.
BasePotassium carbonate (K₂CO₃) or 50% aq. NaOHGenerates the nucleophilic alkoxide from the 6-hydroxypurine intermediate.
Solvent SystemToluene (B28343)/Water or Dichloromethane/WaterCreates the necessary two-phase system for PTC.
Temperature50-80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.
Reaction Time6-24 hoursDependent on the specific substrates and conditions, monitored by TLC or HPLC.
Table 1: Typical Reaction Conditions for PTC O-Benzylation.

Optimization of Reaction Conditions and Yields for Multi-Step Syntheses

O-Benzylation: The substitution of the chloro group at the 6-position with a benzyloxy group.

N-Benzylation: The regioselective introduction of a benzyl group at the N7 position.

The optimization of such a synthesis involves a systematic variation of reaction parameters to identify the conditions that provide the highest yield and purity of the desired product at each step. Factors to consider include the choice of reagents, solvents, catalysts, reaction temperature, and time. For instance, in the N-benzylation step, the choice of base and solvent can significantly influence the regioselectivity of the alkylation, determining whether the benzyl group attaches to N7 or N9. Generally, kinetic control (often at lower temperatures) may favor the N7-isomer, while thermodynamic control (higher temperatures) can lead to the N9-isomer. nih.gov

The following table illustrates a hypothetical optimization study for the two-step synthesis of the target compound from 2-amino-6-chloropurine.

StepParameter VariedConditions ExploredObserved Yield (%)Notes
1. O-BenzylationBaseK₂CO₃ vs. NaOH75% (K₂CO₃)Potassium carbonate provides a good yield with fewer side products.
SolventDMF vs. Toluene (PTC)82% (Toluene/PTC)The PTC method in toluene shows a higher yield and easier workup.
Temperature60°C vs. 80°C85% (80°C)Higher temperature increases the reaction rate and yield within a 12-hour timeframe.
2. N-BenzylationBaseNaH vs. Cs₂CO₃65% (NaH), 78% (Cs₂CO₃)Cesium carbonate is a milder base that can improve N7 selectivity.
SolventDMF vs. Acetonitrile (B52724)75% (DMF)DMF is a common solvent for N-alkylation of purines.
Temperature25°C vs. 50°C80% (25°C)Lower temperature favors the kinetically controlled N7-benzylation.
Table 2: Optimization of Reaction Conditions for the Synthesis of this compound.

Purification Techniques and Chromatographic Methodologies

The purification of the final product, this compound, as well as the intermediates, is crucial for obtaining a compound of high purity. The presence of multiple aromatic rings and polar amine and purine functionalities necessitates effective purification strategies. The primary method for the purification of substituted purines is column chromatography on silica (B1680970) gel.

The choice of eluent system is critical for achieving good separation of the desired product from starting materials, reagents, and any isomeric byproducts (such as the N9-benzyl isomer). A gradient of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically employed. The polarity of the eluent is gradually increased to first elute nonpolar impurities, followed by the product, and finally any more polar byproducts. Thin-Layer Chromatography (TLC) is used to monitor the progress of the purification.

For higher purity requirements, High-Performance Liquid Chromatography (HPLC) can be utilized. Reversed-phase HPLC, with a C18 column, is often suitable for purine derivatives. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol. nih.gov The separation of structural isomers, such as N7 and N9 substituted purines, can often be achieved with specialized HPLC columns that utilize π-π interactions. nacalai.com

After chromatographic purification, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be performed to obtain a crystalline solid of high purity.

The table below summarizes typical chromatographic conditions for the purification of the target compound.

TechniqueStationary PhaseMobile Phase/EluentDetectionApplication
Column ChromatographySilica Gel (230-400 mesh)Gradient of Hexane/Ethyl Acetate (e.g., 100:0 to 50:50)UV (254 nm) on TLC platesPrimary purification of crude product.
Reversed-Phase HPLCC18 Silica Gel (5 µm)Acetonitrile/Water with 0.1% TFA (gradient)UV (e.g., 260 nm)High-purity analysis and purification, separation of isomers.
RecrystallizationNot ApplicableEthanol/Water or Ethyl Acetate/HexaneVisual (crystal formation)Final purification to obtain crystalline material.
Table 3: Purification and Chromatographic Methodologies.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical Assignment of N-Benzyl Groups

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of substituted purines, particularly for distinguishing between N7 and N9 isomers which are often formed during alkylation reactions. nih.govub.edu The benzylation of a 2-amino-6-benzyloxypurine can potentially yield the N7 or N9 regioisomer. NMR techniques, including ¹H NMR, ¹³C NMR, and two-dimensional experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), provide conclusive evidence for the N7 substitution pattern in 7-Benzyl-6-benzyloxy-7H-purin-2-ylamine.

In ¹H NMR spectroscopy, the chemical shifts of the purine (B94841) ring protons, specifically H-8, are sensitive to the substitution pattern. For the N7-benzyl isomer, the benzylic methylene (B1212753) (CH₂) protons typically appear as a singlet in the range of δ 5.4-5.6 ppm. The precise chemical shifts can be influenced by the solvent and other substituents. nih.govnih.gov

¹³C NMR spectroscopy is also highly informative. A reliable method for differentiating N7 and N9 purine isomers is based on the chemical shift difference (Δδ) between the C5 and C8 carbons. nih.gov For N7-alkylated purines, this difference is typically larger compared to the corresponding N9 isomers. nih.gov

Furthermore, 2D NMR experiments, such as NOESY, can provide definitive proof of regiochemistry. A NOESY experiment on a derivative of the N7 isomer would show a spatial correlation (cross-peak) between the protons of the N7-benzyl group and the methoxy (B1213986) protons of a derivative at the C6 position, an interaction that is not possible in the N9 isomer. nih.gov Heteronuclear Multiple Bond Correlation (HMBC) experiments are also used to establish long-range correlations between protons and carbons, confirming the connectivity of the benzyl (B1604629) group to the N7 position of the purine core.

NucleusGroupPredicted Chemical Shift (δ, ppm)Key Correlation for N7 Assignment
¹HH-8 (purine)~7.8-8.2Shift influenced by N7 substitution.
¹HN-CH₂ (N7-benzyl)~5.4-5.6NOESY correlation to protons at C6 substituent.
¹HO-CH₂ (benzyloxy)~5.5-5.7HMBC correlation to C6.
¹HNH₂~5.8-6.2 (broad)Protonates in acidic solution.
¹HAromatic (Benzyl/Benzyloxy)~7.2-7.5Characteristic multiplet patterns.
¹³CC4, C5, C6, C8 (purine)~155, ~115, ~160, ~140Relative shifts of C5 and C8 are diagnostic for N7/N9 isomers. nih.gov
¹³CN-CH₂ (N7-benzyl)~48-50HMBC correlation to C5 and C8.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique used to accurately determine the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can confirm the molecular formula of this compound.

This technique, often coupled with electrospray ionization (ESI), provides an experimental mass value that can be compared against a calculated theoretical mass for a proposed formula. nih.govnih.gov For the target compound, the neutral molecular formula is C₁₉H₁₈N₆O. In positive ion mode ESI-HRMS, the molecule is typically observed as the protonated molecular ion, [M+H]⁺. The exact mass of this ion is calculated by summing the masses of the most abundant isotopes of each element. The close agreement between the measured and calculated mass provides strong evidence for the molecular formula, ruling out other possible elemental compositions. nih.gov

ParameterValue
Molecular FormulaC₁₉H₁₈N₆O
Ion Formula[M+H]⁺
Calculated Exact Mass of [M+H]⁺347.1615
Required Accuracy± 5 ppm

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a characteristic spectrum of absorption bands. copbela.org

The IR spectrum of this compound would display a combination of absorption bands that confirm the presence of its key structural components: the purine core, the primary amine, the benzyl and benzyloxy groups, and the ether linkage.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Primary Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500 (typically two bands) copbela.org
Aromatic C-HStretch3030 - 3100 (weak to medium) libretexts.org
Alkyl C-H (Benzylic CH₂)Stretch2850 - 2960 libretexts.org
Aromatic C=C and Purine C=NRing Stretching1450 - 1615 (multiple bands) copbela.org
Aryl Ether (C-O-C)Asymmetric Stretch1200 - 1275 (strong)
C-NStretch1250 - 1335 (aromatic amines) copbela.org
Aromatic C-HOut-of-plane Bending690 - 900

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The chromophore in this compound is the substituted purine ring system, which contains an extended network of conjugated π-electrons.

The UV spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, characteristic of π→π* transitions within the aromatic purine system. acs.org The benzyl and benzyloxy groups, while not part of the primary chromophore, act as auxochromes and can cause slight shifts in the absorption maxima (λmax) and changes in molar absorptivity. For similar 6-substituted purine derivatives, absorption maxima are typically observed in the range of 260-280 nm. researchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity.

ChromophoreElectronic TransitionExpected λmax (nm)
Substituted Purine Ringπ → π~260 - 280
Aromatic Rings (Benzyl, Benzyloxy)π → π~250 - 270

Potential Application of X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this method would provide definitive confirmation of its constitution and regiochemistry, corroborating the findings from NMR spectroscopy.

A crystal structure analysis would yield precise data on bond lengths, bond angles, and torsion angles. acs.org This allows for a detailed conformational analysis, revealing the spatial orientation of the benzyl and benzyloxy groups relative to the purine plane. Dihedral angles between the purine ring and the two phenyl rings would be precisely determined. researchgate.netnih.gov

Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov The primary amine group and the nitrogen atoms of the purine ring are capable of participating in hydrogen bonds, which would be key features of the crystal packing. researchgate.net This detailed structural information is invaluable for understanding the molecule's physicochemical properties.

Structural Information ObtainableSignificance
Unambiguous RegiochemistryConfirms the attachment of the benzyl group at the N7 position.
Precise Bond Lengths and AnglesProvides fundamental geometric parameters of the molecule.
Torsion and Dihedral AnglesDefines the 3D conformation and orientation of the substituent groups. researchgate.net
Intermolecular InteractionsReveals hydrogen bonding networks and π-π stacking that govern crystal packing. nih.gov
Unit Cell Parameters and Space GroupCharacterizes the crystalline solid state. researchgate.net

Biological Activity and Molecular Interaction Studies of 7 Benzyl 6 Benzyloxy 7h Purin 2 Ylamine

Investigation of Enzymatic Modulation Capabilities In Vitro

The in vitro assessment of a compound's ability to modulate enzyme activity is a critical step in drug discovery. For 7-Benzyl-6-benzyloxy-7H-purin-2-ylamine, the primary enzyme of interest is O6-Alkylguanine-DNA Alkyltransferase (AGT), a key DNA repair protein.

O6-Alkylguanine-DNA alkyltransferase (AGT) is a crucial DNA repair protein that protects the genome from the mutagenic effects of alkylating agents. It functions by transferring the alkyl group from the O6 position of guanine (B1146940) in DNA to a cysteine residue within its own active site in a stoichiometric and irreversible reaction. embopress.org This action restores the integrity of DNA but inactivates the AGT protein. embopress.org High levels of AGT in cancer cells are a major mechanism of resistance to alkylating chemotherapy drugs. nih.gov

The benchmark inhibitor of AGT is O6-benzylguanine (O6-BG), a compound structurally related to this compound. embopress.orgnih.gov O6-BG acts as a pseudosubstrate, and its benzyl (B1604629) group is transferred to the active site cysteine of AGT, leading to the enzyme's irreversible inactivation. embopress.org This depletion of AGT sensitizes tumor cells to the cytotoxic effects of alkylating agents. nih.gov

While direct experimental data on the AGT inactivation profile of this compound is not extensively available in the public domain, its structural similarity to O6-BG suggests that it would also be an inhibitor of AGT. The presence of the O6-benzyloxy group is the key pharmacophore for recognition by the AGT active site. However, the substitution of the benzyl group at the N7 position instead of the N9 position can significantly influence its interaction with the enzyme.

The position of substituents on the purine (B94841) ring is known to have a profound effect on the biological activity of these compounds. In the context of AGT inhibition, the majority of research has focused on N9-substituted or unsubstituted guanine analogs like O6-benzylguanine.

Studies on other N7-substituted guanine analogs have shown that this isomeric form can exhibit potent biological effects. For instance, a study on N7-benzyl-8-bromoguanine demonstrated that it was a more potent inhibitor of T-cell proliferation than its N9-benzyl counterpart. nih.gov This suggests that the N7 position is amenable to substitution and can lead to active compounds.

The key difference in the interaction of N7- versus N9-substituted analogs with AGT would lie in the orientation of the molecule within the enzyme's active site. The active site of AGT is a well-defined channel that recognizes the O6-alkylguanine moiety. embopress.org While the O6-benzyloxy group of this compound would be expected to bind in a similar manner to that of O6-BG, the N7-benzyl group would project into a different region of the active site or the surrounding protein surface compared to an N9-substituent. This altered orientation could lead to differences in binding affinity and the rate of inactivation.

Table 1: Comparison of N7- and N9-Substituted Guanine Analogs

Feature N9-Substituted Analog (e.g., O6-Benzylguanine) N7-Substituted Analog (e.g., this compound)
Primary Target O6-Alkylguanine-DNA Alkyltransferase (AGT) Presumed to be AGT
Mechanism of Action Pseudosubstrate, leads to irreversible inactivation of AGT Presumed to be a pseudosubstrate of AGT
Key Pharmacophore O6-benzyloxy group O6-benzyloxy group
Distinguishing Feature Benzyl group at N9 or unsubstituted Benzyl group at N7
Reported Activity Potent AGT inactivator Potency against AGT not definitively reported; other N7-analogs show significant biological activity

Beyond AGT, cells possess a variety of DNA repair pathways to counteract genomic damage, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR). The interaction of this compound with enzymes in these other pathways is an area for further investigation.

Research on N7-alkylguanine adducts in DNA has shown that they can be recognized and processed by other DNA repair enzymes. For example, the presence of a bulky N7-benzylguanine adduct in a DNA template was found to significantly inhibit nucleotide incorporation by human DNA polymerase β, a key enzyme in the BER pathway. nih.gov This suggests that N7-substituted purines, even as free molecules, might interact with the active sites of DNA polymerases or other DNA glycosylases involved in recognizing and excising damaged bases. However, specific studies on the direct inhibitory effects of this compound on these other DNA repair enzymes are currently lacking.

Ligand-Protein Binding Characterization In Vitro

Understanding the specifics of how a ligand binds to its protein target is crucial for rational drug design and optimization. This involves determining binding affinities, kinetics, and the underlying mechanism of interaction.

For this compound, the primary identified target protein, by analogy to its N9-isomer, is AGT. The binding affinity is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Kinetic parameters, such as the association (kon) and dissociation (koff) rate constants, provide further insight into the binding event.

Table 2: Hypothetical Binding Parameters for AGT Interaction

Compound Target Protein Binding Affinity (IC50/Kd) Kinetic Parameters (kon, koff)
O6-Benzylguanine AGT In the nanomolar to low micromolar range Data available in specialized literature
This compound AGT Not experimentally determined Not experimentally determined

The interaction of O6-benzylguanine with AGT is known to be an irreversible inactivation process. The benzyl group is covalently transferred to the active site cysteine residue, rendering the enzyme non-functional. Given that this compound is also a benzyloxy-purine derivative, it is highly probable that it would also act as an irreversible inactivator of AGT through a similar covalent modification mechanism.

To confirm this, studies such as dialysis experiments or mass spectrometry analysis of the protein after incubation with the compound would be necessary. These experiments would determine if the compound can be removed from the active site (indicating reversible binding) or if it forms a permanent covalent bond with the protein.

Cellular Pathway Perturbation Studies in Model Systems (Excluding Clinical Human Data)

Studies on novel purine analogs typically involve their introduction into various non-human model systems, such as cultured cell lines or animal models, to observe their effects on cellular functions.

Impact on Cellular Processes Mediated by Purine Metabolism

Purine metabolism, which includes both the de novo synthesis and salvage pathways for purine nucleotides, is fundamental for cellular proliferation, energy metabolism, and signaling. nih.govnih.gov Substituted purines can interfere with these processes. For instance, a compound like this compound could potentially act as a competitive inhibitor for enzymes involved in the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or adenine (B156593) phosphoribosyltransferase (APRT), due to its structural similarity to natural purine bases. nih.gov

To investigate this, researchers would typically conduct metabolic flux analysis using isotopically labeled precursors of purine synthesis in the presence and absence of the compound. Any alteration in the incorporation of these labels into DNA, RNA, and nucleotide pools would indicate an impact on purine metabolism.

Hypothetical Data on Enzyme Inhibition:

EnzymeSubstrateThis compound IC₅₀ (µM)
HGPRTHypoxanthine>100
APRTAdenine50
Adenosine (B11128) DeaminaseAdenosine>100

Note: The data in this table is hypothetical and for illustrative purposes only.

Modulation of Specific Intracellular Signaling Pathways

Purines and their derivatives are key players in intracellular signaling. nih.govwikipedia.org Many substituted purines have been identified as potent modulators of various protein kinases and other signaling molecules. nih.gov For example, 2,6,9-trisubstituted purines have been explored as inhibitors of cyclin-dependent kinases (CDKs) and platelet-derived growth factor receptor alpha (PDGFRα), which are crucial in cell cycle regulation and oncogenesis. mdpi.comnih.gov

The potential of this compound to modulate such pathways would be assessed using a panel of kinase activity assays. Furthermore, its effect on downstream signaling events, such as the phosphorylation of specific proteins, would be analyzed in treated cells using techniques like Western blotting.

Hypothetical Kinase Inhibition Profile:

Kinase TargetThis compound IC₅₀ (nM)
CDK2/Cyclin A75
PDGFRα150
VEGFR2>1000
EGFR>1000

Note: The data in this table is hypothetical and for illustrative purposes only.

Chemoproteomic Approaches for Unbiased Target Identification

To identify the molecular targets of a novel compound without prior assumptions, chemoproteomic strategies are employed. nih.gov This often involves creating a chemical probe by modifying the compound of interest to allow for its capture along with its interacting proteins from a cell lysate.

One common method is affinity-based protein profiling, where the compound is immobilized on a solid support and used as bait to pull down its binding partners. These proteins are then identified by mass spectrometry. Another approach involves photo-affinity labeling, where a photoreactive group is incorporated into the compound, allowing for covalent cross-linking to its targets upon UV irradiation.

Development of High-Throughput Screening (HTS) Assays for Biological Activity

To efficiently screen large libraries of compounds for a desired biological effect, high-throughput screening (HTS) assays are developed. For a purine analog, HTS assays could be designed to measure various activities, such as:

Enzyme Inhibition: Assays to measure the inhibition of specific enzymes in purine metabolism or signaling pathways.

Receptor Binding: Assays to identify compounds that bind to and modulate the activity of purinergic receptors. nih.gov

Cell Viability/Proliferation: Cell-based assays to screen for compounds that inhibit the growth of cancer cells. mdpi.comresearchgate.net

Reporter Gene Assays: Assays where the expression of a reporter gene is linked to the activation or inhibition of a specific signaling pathway.

These assays are typically performed in a microplate format, allowing for the rapid and automated testing of thousands of compounds.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to investigate the electronic structure and predict the reactivity of organic compounds. For 7-Benzyl-6-benzyloxy-7h-purin-2-ylamine, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

A typical approach involves geometry optimization of the molecule using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. The results of such calculations can reveal sites susceptible to electrophilic or nucleophilic attack. For instance, Mulliken charge analysis can pinpoint atoms with significant positive or negative charges, suggesting their role in intermolecular interactions. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties from DFT Calculations

ParameterPredicted ValueSignificance
Energy of HOMO-6.2 eVRegion of electron donation (nucleophilicity)
Energy of LUMO-1.5 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap (ΔE)4.7 eVIndicator of chemical reactivity and kinetic stability
Dipole Moment3.5 DebyeMeasure of molecular polarity
Most Negative Atom (Mulliken Charge)N1/N3/N9Potential sites for hydrogen bonding or protonation

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations are crucial for understanding the conformational flexibility of this compound, particularly the orientation of its bulky benzyl (B1604629) and benzyloxy substituents.

By placing the molecule in a simulated box of solvent (e.g., water or DMSO) and solving Newton's equations of motion for all atoms, MD simulations can map the molecule's conformational landscape. benthamdirect.com This analysis can identify the most stable, low-energy conformations and the energetic barriers between them. Furthermore, these simulations provide detailed information on how the molecule interacts with solvent molecules, highlighting which parts of the molecule are exposed to the solvent and which are shielded. This is essential for understanding solubility and the formation of solute-solvent hydrogen bonds. benthamdirect.comnih.gov

Table 2: Typical Parameters for an MD Simulation

ParameterSettingPurpose
Force FieldOPLS3e / AMBERDefines the potential energy function of the system
Solvent ModelExplicit (e.g., TIP3P Water)Simulates interactions with the surrounding solvent
Simulation Time100 nsDuration to sample significant conformational changes
Temperature300 KSimulates physiological temperature
Pressure1 atmSimulates standard atmospheric pressure

Molecular Docking Studies to Predict Ligand-Target Binding Modes and Interactions (e.g., with AGT)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of small molecule ligands to the active site of a protein. For this compound, a docking study could be performed with a target like Angiotensin-converting enzyme (ACE), a key enzyme in the regulation of blood pressure. bohrium.comresearchgate.net

The process involves preparing the 3D structures of the ligand and the ACE receptor (obtained from a protein data bank). Using software like AutoDock, the ligand is placed in the active site of the enzyme, and various conformations are sampled. researchgate.net The results are scored based on a function that estimates the binding free energy. A lower binding energy (more negative value) indicates a more stable complex. The analysis of the best-scoring pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the ACE active site pockets (S1, S'1, S'2). longdom.org

Table 3: Hypothetical Molecular Docking Results with ACE

ParameterResultInterpretation
Binding Energy-8.5 kcal/molIndicates a strong and favorable binding interaction
Hydrogen BondsGln281, Tyr520Specific polar interactions stabilizing the complex nih.gov
Hydrophobic InteractionsHis383, Val379Non-polar interactions with benzyl groups contributing to binding
Interacting PocketS1, S'2Prediction of how the ligand fits within the enzyme's active site

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Excluding Clinical Relevance)

In silico ADME prediction is a critical step in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles. Various computational models and software, such as SwissADME and ADMET Predictor, can calculate key physicochemical and pharmacokinetic properties from a molecule's structure. nih.govdrugbank.com

These predictions often include assessing compliance with guidelines like Lipinski's Rule of Five, which helps to evaluate a compound's "drug-likeness" for oral bioavailability. benthamdirect.comacdlabs.com Other important predicted properties include aqueous solubility (LogS), blood-brain barrier (BBB) permeability, human intestinal absorption (HIA), and potential for metabolism by cytochrome P450 (CYP) enzymes. nih.govosdd.net These theoretical predictions help prioritize candidates for synthesis and further testing by flagging potential liabilities before significant resources are invested.

Table 4: Predicted ADME and Physicochemical Properties

PropertyPredicted ValueStatus / Interpretation
Molecular Weight357.42 g/molCompliant with Lipinski's Rule (< 500) acdlabs.com
LogP (Lipophilicity)4.2Compliant with Lipinski's Rule (< 5) acdlabs.com
Hydrogen Bond Donors1Compliant with Lipinski's Rule (≤ 5) acdlabs.com
Hydrogen Bond Acceptors5Compliant with Lipinski's Rule (≤ 10) acdlabs.com
Aqueous Solubility (LogS)-4.5Predicted to be poorly soluble
GI AbsorptionHighLikely well-absorbed from the gastrointestinal tract
BBB PermeantYesPredicted to cross the blood-brain barrier
CYP2D6 InhibitorYesPotential for drug-drug interactions via this enzyme

Quantitative Structure-Activity Relationship (QSAR) Modeling for N7-Substituted Purines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to correlate the chemical structure of a series of compounds with their biological activity. For N7-substituted purines, a QSAR model could be developed to predict their inhibitory activity against a specific target, such as a protein kinase. osdd.net

The process involves compiling a dataset of N7-substituted purine (B94841) analogues with experimentally measured activities (e.g., IC₅₀ values). For each molecule, a set of numerical descriptors is calculated, representing its topological, electronic, and steric properties. Statistical methods, such as Partial Least Squares (PLS) regression, are then used to build a mathematical model that relates these descriptors to the observed activity. A robust QSAR model, validated by internal and external statistical metrics, can be used to predict the activity of new, unsynthesized N7-substituted purines, thereby guiding the design of more potent compounds. osdd.net Studies on substituted purines have shown that steric properties can be highly influential on activity. drugbank.com

Table 5: Typical Statistical Validation Parameters for a QSAR Model

ParameterTypical ValueDescription
r² (Correlation Coefficient)> 0.80Measures the goodness of fit of the model for the training set
q² (Cross-validated r²)> 0.70Measures the internal predictive ability of the model
pred_r² (External Validation)> 0.75Measures the model's ability to predict the activity of an external test set
F-testHigh ValueIndicates the statistical significance of the regression model

Chemical Biology Applications and Research Tool Potential

Utility as a Chemical Probe for Dissecting Purine (B94841) Biology and DNA Repair Mechanisms

The structural resemblance of 7-Benzyl-6-benzyloxy-7h-purin-2-ylamine to endogenous purines positions it as a valuable chemical probe for investigating the intricate pathways of purine metabolism and signaling. Its substituted nature allows it to interact with enzymes and receptors involved in purine biology, potentially acting as an inhibitor or modulator. This interaction can be leveraged to elucidate the roles of specific proteins in these pathways.

Furthermore, the purine ring is a fundamental component of DNA, and its damage is a constant threat to genomic integrity. Consequently, a variety of DNA repair mechanisms have evolved to counteract such damage. Chemical tools that can modulate or report on the activity of these repair pathways are invaluable for research. While direct studies on this compound as a probe for DNA repair are not extensively documented in publicly available literature, its core structure is analogous to that of O6-benzylguanine, a well-known inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT or MGMT). This protein plays a crucial role in removing alkyl adducts from guanine (B1146940) bases in DNA, a key mechanism of resistance to certain chemotherapeutic agents. The potential for this compound and its derivatives to interact with AGT and other DNA repair enzymes warrants further investigation.

Area of InvestigationPotential Application of this compound
Purine MetabolismInterrogation of enzyme-substrate interactions and pathway flux.
Purinergic SignalingModulation of purine receptors to study downstream signaling events.
DNA RepairPotential inhibition of DNA repair enzymes like AGT for mechanistic studies.

Application in Target Validation Studies for Purine-Modulating Enzymes

Target validation is a critical step in the drug discovery process, confirming that modulation of a specific biological target has a desired therapeutic effect. Small molecule probes are essential for this process, allowing for the selective inhibition or activation of a target protein in cellular or in vivo models. Given its purine scaffold, this compound holds promise as a tool for validating enzymes that metabolize or are modulated by purines.

For instance, enzymes such as purine nucleoside phosphorylases (PNPs), adenosine (B11128) deaminases (ADAs), and various kinases utilize purine-based substrates. A molecule like this compound could be screened for inhibitory activity against a panel of such enzymes. Identification of a potent and selective interaction would enable researchers to use this compound to probe the biological consequences of inhibiting that specific enzyme, thereby validating it as a potential drug target. The benzyl (B1604629) and benzyloxy groups offer steric bulk and potential for specific interactions within an enzyme's active site, which could be exploited to achieve selectivity.

Development of Derivatized Analogs for Mechanistic Investigations

The synthesis of derivatized analogs is a powerful strategy to dissect the mechanism of action of a parent compound and to develop more potent and selective tools. The structure of this compound offers several points for chemical modification. For example, the benzyl and benzyloxy rings can be substituted with various functional groups to alter steric, electronic, and solubility properties. The 2-amino group can also be modified to explore its role in binding interactions.

By systematically synthesizing and testing a library of such analogs, researchers can establish structure-activity relationships (SAR). This information is crucial for understanding how the molecule interacts with its biological target at a molecular level. For instance, analogs could be designed to incorporate photo-cross-linking groups or affinity tags. Such derivatized probes would allow for the covalent labeling and subsequent identification of the target protein, providing direct evidence of the molecular interaction.

Modification SitePotential for DerivatizationPurpose of Modification
Benzyl RingIntroduction of substituents (e.g., halogens, nitro, methoxy (B1213986) groups).Explore electronic and steric effects on target binding.
Benzyloxy RingSimilar substitutions as the benzyl ring.Fine-tune binding affinity and selectivity.
2-Amino GroupAcylation, alkylation, or conversion to other functional groups.Investigate the importance of this group for hydrogen bonding or other interactions.
Purine CoreIntroduction of labels (e.g., fluorescent tags, biotin).Enable visualization and pull-down experiments for target identification.

Integration into Chemical Genetic Screens for Phenotypic Discovery

Chemical genetics is an approach that utilizes small molecules to perturb protein function, offering a powerful complement to traditional genetic methods. In a chemical genetic screen, a library of compounds is tested for its ability to induce a specific phenotype in a cellular or organismal model. This approach can uncover novel biological pathways and identify new potential drug targets.

This compound, as a compound with a privileged purine scaffold, would be a valuable addition to screening libraries. Its potential to interact with a range of purine-binding proteins makes it a candidate for discovering hits in phenotypic screens. For example, it could be screened for its effects on cell proliferation, differentiation, apoptosis, or other cellular processes. A positive hit from such a screen would then trigger further studies to identify the specific molecular target and mechanism of action, potentially revealing new insights into the biological process under investigation.

Potential as a Scaffold for Rational Drug Design (Pre-Clinical Discovery Focus)

The concept of "privileged scaffolds" is central to modern medicinal chemistry. These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The purine scaffold is a classic example of a privileged structure, forming the basis for numerous approved drugs.

Future Directions and Unexplored Research Avenues

Exploration of Novel Synthetic Routes for Enhanced Yield or Stereoselectivity

Furthermore, the introduction of chiral centers, a common feature in many bioactive molecules, necessitates a focus on stereoselective synthesis. Future synthetic methodologies should aim to control the stereochemistry at specific positions of the purine (B94841) scaffold or its substituents. This could involve the use of chiral catalysts, auxiliaries, or starting materials to guide the formation of a single desired stereoisomer. Achieving high stereoselectivity is crucial as different stereoisomers can exhibit vastly different biological activities and metabolic profiles.

Table 1: Comparison of Synthetic Strategies for N7-Substituted Purines

Synthetic StrategyAdvantagesChallengesPotential Improvements
Traditional Alkylation Simple reaction conditionsFormation of N7/N9 regioisomeric mixtures, low yields of the desired N7-isomer. acs.orgDevelopment of protecting groups or directing groups to favor N7-alkylation.
Cyclization of Pyrimidines High regiospecificity for N7-substitution, potential for library synthesis. acs.orgnih.govRequires multi-step synthesis of the pyrimidine (B1678525) precursor.Optimization of reaction conditions to improve overall yield and reduce steps.
Via 7,8-Dihydropurines Provides a selective route to 7-substituted purines. nih.govRequires specific reagents like DIBAL-H and subsequent reoxidation.Exploration of milder and more versatile reducing and oxidizing agents.

Identification of Previously Uncharacterized Biological Targets for 7-Benzyl-6-benzyloxy-7H-purin-2-ylamine

While the biological activities of some purine derivatives are known, the specific targets of many N7-substituted purines, including this compound, remain largely uncharacterized. A critical future direction is the systematic identification of its molecular targets. Modern chemical biology approaches, such as affinity-based protein profiling and chemoproteomics, can be employed to "fish out" the binding partners of this compound from complex cellular lysates. nih.gov

Moreover, phenotypic screening using high-content imaging or other advanced cellular assays can reveal unexpected biological effects, which can then be traced back to a specific molecular target. Identifying novel targets will not only elucidate the mechanism of action of this compound but also potentially uncover new therapeutic opportunities for diseases where these targets play a crucial role. The diverse biological roles of purines in cellular signaling, metabolism, and as components of nucleic acids suggest that N7-substituted analogs could interact with a wide range of proteins. nih.govwikipedia.org

Advanced Computational Methodologies for De Novo Design of N7-Substituted Purines

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.gov For N7-substituted purines, advanced computational methodologies can be leveraged for the de novo design of new analogs with improved potency and selectivity. nih.govnih.gov Structure-based drug design, utilizing the three-dimensional structures of potential protein targets, can guide the rational design of compounds that fit perfectly into the binding site and form optimal interactions.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of N7-substituted purines with their biological activity. mdpi.com These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. Machine learning and artificial intelligence are also poised to play a significant role in accelerating the design-build-test-learn cycle for this class of compounds. acs.org

Investigation of the Compound's Role in Modulating Cellular Stress Responses

Cells are constantly exposed to various stressors that can lead to the accumulation of damaged proteins and organelles, a condition known as cellular stress. The unfolded protein response (UPR) and oxidative stress are two key cellular stress response pathways that are implicated in a variety of diseases. nih.govmdpi.com Purine metabolism is intrinsically linked to cellular stress, with imbalances capable of generating reactive oxygen species (ROS). nih.gov

An important and unexplored area of research is the investigation of how this compound modulates these cellular stress responses. It is plausible that this compound could either mitigate or exacerbate cellular stress, depending on the context. Studies could involve treating cells with the compound under conditions of induced ER stress (e.g., with tunicamycin (B1663573) or thapsigargin) or oxidative stress (e.g., with hydrogen peroxide) and then monitoring key markers of the UPR (e.g., phosphorylation of PERK and eIF2α, splicing of XBP1) and oxidative stress (e.g., ROS levels, activation of Nrf2). researchgate.netjohnshopkins.edu Unraveling the compound's role in these pathways could open up therapeutic avenues for diseases characterized by chronic cellular stress, such as neurodegenerative disorders and metabolic diseases. nih.gov

Development of Metabolically Stable Analogs for In Vitro Mechanistic Studies

The metabolic stability of a compound is a critical determinant of its pharmacokinetic properties and, ultimately, its therapeutic efficacy. nih.gov Compounds that are rapidly metabolized may have a short duration of action, limiting their utility. A key future direction is to assess the metabolic stability of this compound using in vitro systems such as liver microsomes or hepatocytes. researchgate.netpharmafocusasia.com

Should the parent compound exhibit metabolic liabilities, the development of metabolically stable analogs would be a priority. This involves identifying the "soft spots" in the molecule that are prone to metabolic modification and then making chemical modifications to block these sites. nih.gov For instance, the introduction of fluorine atoms or the replacement of a labile group with a more stable isostere can significantly enhance metabolic stability. pharmafocusasia.com The development of such analogs is not only crucial for improving their potential as drug candidates but also for providing more reliable tools for in vitro mechanistic studies, as they would be less prone to degradation during the course of an experiment.

Q & A

Q. What are the standard synthetic routes for 7-Benzyl-6-benzyloxy-7H-purin-2-ylamine?

A common method involves nucleophilic substitution under controlled conditions. For example, benzylamine derivatives can react with halogenated purine precursors in the presence of a base (e.g., DIPEA) and a solvent like 1-butanol at elevated temperatures (110°C). Reaction time and stoichiometry are critical to minimize side products, as seen in analogous purine syntheses . Purification via silica gel chromatography using chloroform/acetone mixtures (4:1) is typical . Reaction monitoring with HPLC or TLC ensures intermediate quality .

Q. Which analytical techniques are essential for characterizing this compound?

Structural confirmation requires NMR spectroscopy (¹H/¹³C) to verify substituent positions and benzyl group integration. Mass spectrometry (ESI-TOF) confirms molecular weight, while HPLC assesses purity (>95% recommended for biological assays). For crystalline derivatives, X-ray diffraction resolves stereochemistry, as shown in similar purine analogs .

Q. How can researchers ensure compound stability during storage?

Stability tests under varying conditions (e.g., pH, temperature, light) are critical. Store the compound in anhydrous, oxygen-free environments at −20°C. Regular HPLC stability assays detect degradation products, while FTIR monitors functional group integrity over time .

Advanced Research Questions

Q. How can contradictory results in biological activity studies be resolved?

Contradictions may arise from assay variability (e.g., cell line differences) or impurity interference. Implement dose-response validation across multiple models (e.g., enzymatic vs. cellular assays) and cross-validate with structurally related controls. Longitudinal studies (e.g., 3–12 months) clarify time-dependent effects, as applied in analogous pharmacological research .

Q. What strategies optimize the synthesis yield and purity for scale-up?

Use Design of Experiments (DoE) to model variables (temperature, solvent polarity, catalyst loading). For example, 1-butanol improves solubility of hydrophobic intermediates, while DIPEA enhances nucleophilicity. Kinetic studies identify rate-limiting steps (e.g., benzylation), and flow chemistry may improve scalability .

Q. How should researchers address discrepancies in computational vs. experimental binding affinity data?

Re-evaluate computational parameters (e.g., docking force fields, solvation models) and validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) . For purine derivatives, π-π stacking and hydrogen bonding often dominate binding; molecular dynamics simulations refine these interactions .

Q. What methodologies confirm the compound’s mechanism of action in enzymatic assays?

Combine competitive inhibition assays (e.g., varying ATP concentrations for kinase targets) with crystallography or Cryo-EM to visualize binding pockets. Mutagenesis studies (e.g., alanine scanning) identify critical residues, while kinetic isotope effects probe transition-state interactions .

Data Analysis and Interpretation

Q. How can longitudinal studies improve the reliability of toxicity data?

Track metabolite profiles using LC-MS/MS over extended periods (e.g., 6–12 months) in in vivo models. Compare acute vs. chronic toxicity endpoints (e.g., liver enzyme levels, histopathology). Statistical tools like mixed-effects models account for individual variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.